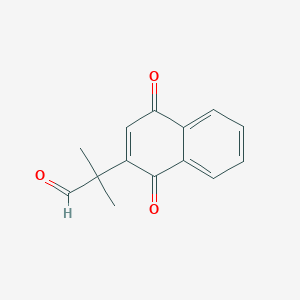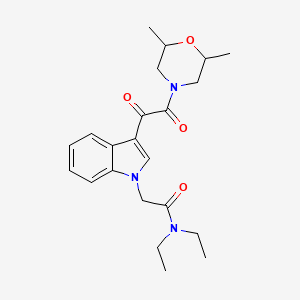
6-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C13H16N6O2 and its molecular weight is 288.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analgesic Properties
The structural characterization of analgesic isothiazolopyridines, a class related to the compound , demonstrates the importance of molecular packing influenced by hydrogen bonds and π…π interactions. These interactions can significantly affect the analgesic action of compounds, as seen in studies involving isothiazolopyridines of the Mannich base type. Computational investigations further correlate geometrical and electronic parameters with analgesic action, highlighting the compound's potential in pain management research (Karczmarzyk & Malinka, 2008).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, closely related to the compound of interest, has led to the synthesis of new molecules with significant antimicrobial activities. These findings suggest that modifications in the triazole and piperidine structures can produce compounds with potential applications in treating microbial infections (Bektaş et al., 2007).
Chelation and Hydrogen-Bonded Crystal Engineering
Compounds containing triazine and piperidine structures have been shown to chelate metals and engage in hydrogen bonding, forming predictable structures. These properties are crucial for developing new materials and catalysts, suggesting that the compound could be used in material science and crystal engineering (Duong et al., 2011).
Discovery and Inhibition of Soluble Epoxide Hydrolase
The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening, highlights the therapeutic potential of triazine derivatives in cardiovascular and inflammatory diseases. The triazine heterocycle is essential for potency and selectivity, underscoring the compound's relevance in pharmaceutical research (Thalji et al., 2013).
Androgen Receptor Downregulation in Prostate Cancer
Modifications in the triazolopyridazine structure, similar to the compound , have led to the development of potent androgen receptor downregulators, such as AZD3514, for treating advanced prostate cancer. This research demonstrates the compound's potential application in oncology, particularly in hormone-driven cancers (Bradbury et al., 2013).
Wirkmechanismus
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
For instance, some triazole derivatives have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Triazole compounds are known to affect a variety of biochemical pathways due to their broad range of applications in biomedicinal and biochemical sciences .
Pharmacokinetics
The synthesis process of similar compounds has been improved to increase their yield and purity , which could potentially impact their bioavailability.
Result of Action
Some triazole derivatives have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis process of similar compounds has been improved to replace undesired solvents and decrease the amounts of certain reactants . These changes can potentially influence the compound’s action and stability.
Eigenschaften
IUPAC Name |
2-methyl-6-[4-(triazol-2-yl)piperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-17-12(20)3-2-11(16-17)13(21)18-8-4-10(5-9-18)19-14-6-7-15-19/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSCBJLPOXMMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)




![Naphthyl({5-[(naphthylamino)sulfonyl]naphthyl}sulfonyl)amine](/img/structure/B2890693.png)
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2890694.png)
![Methyl 3-[(4-chlorophenyl){2-[(3-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2890695.png)
![3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B2890698.png)
![(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide](/img/structure/B2890699.png)


